

# (1H-Indazol-3-YL)methylamine hydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine  
hydrochloride

Cat. No.: B569668

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## Technical Guide: (1H-Indazol-3-YL)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the general biological context of **(1H-Indazol-3-YL)methylamine hydrochloride**. This compound belongs to the indazole class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

## Core Compound Data

The fundamental molecular properties of **(1H-Indazol-3-YL)methylamine hydrochloride** are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN <sub>3</sub>
Molecular Weight	183.64 g/mol <a href="#">[1]</a>
CAS Number	117891-16-4
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=NN2)CN.Cl</chem>
InChI Key	FFYBXWOYYADLFS-UHFFFAOYSA-N

## Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of **(1H-Indazol-3-YL)methylamine hydrochloride** is not readily available in the cited literature, a plausible multi-step synthesis can be proposed based on established methods for the preparation of indazole derivatives. The following protocol outlines a potential pathway starting from 1H-indazole-3-carboxylic acid.

Objective: To synthesize **(1H-Indazol-3-YL)methylamine hydrochloride**.

Materials:

- 1H-indazole-3-carboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Ammonia (NH<sub>3</sub>) solution
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl) in diethyl ether
- Standard laboratory glassware and safety equipment

### Methodology:

- Step 1: Synthesis of 1H-indazole-3-carbonyl chloride
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in an excess of thionyl chloride.
  - Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
  - After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-indazole-3-carbonyl chloride.
- Step 2: Synthesis of 1H-indazole-3-carboxamide
  - Dissolve the crude 1H-indazole-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane or THF.
  - Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
  - Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
  - The resulting precipitate of 1H-indazole-3-carboxamide can be collected by filtration, washed with cold water, and dried.
- Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine
  - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) in anhydrous tetrahydrofuran (THF).
  - Add the 1H-indazole-3-carboxamide portion-wise to the  $\text{LiAlH}_4$  suspension at  $0^\circ\text{C}$ .
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

- Cool the reaction mixture in an ice bath and carefully quench the excess  $\text{LiAlH}_4$  by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (1H-Indazol-3-YL)methylamine.
- Step 4: Formation of the Hydrochloride Salt
  - Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of anhydrous diethyl ether.
  - To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
  - The **(1H-Indazol-3-YL)methylamine hydrochloride** will precipitate out of the solution.
  - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization: The final product should be characterized by techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

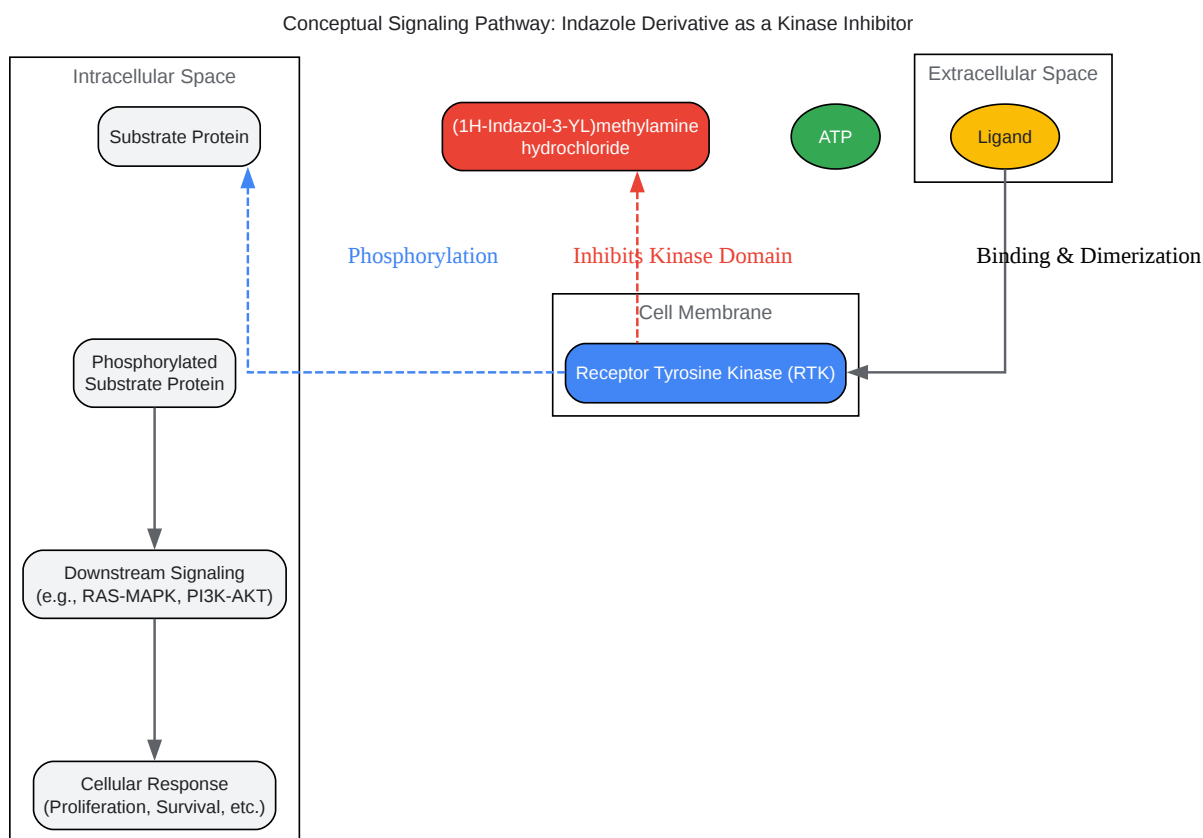
## Biological Context and Signaling Pathways

Indazole derivatives are recognized for their wide range of biological activities, frequently acting as inhibitors of various protein kinases involved in cellular signaling pathways.<sup>[2][3][4]</sup> While the specific molecular targets of **(1H-Indazol-3-YL)methylamine hydrochloride** are not explicitly detailed in the provided search results, the broader class of indazole-containing compounds has been shown to target key signaling pathways implicated in diseases such as cancer and inflammation.<sup>[5][6]</sup>

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus kinases (JAKs).<sup>[4][7][8]</sup> The inhibition of these kinases can disrupt

downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Below is a conceptual diagram representing a common mechanism of action for indazole-based kinase inhibitors, illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.



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